molecular formula C17H20ClN3O4S B15260751 Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B15260751
M. Wt: 397.9 g/mol
InChI Key: INDRERQKVXRUPN-UHFFFAOYSA-N
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Description

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. The molecule is substituted at position 3 with a chlorosulfonylmethyl group, at position 2 with an ethyl group, and at position 7 with a benzyl ester moiety.

Properties

Molecular Formula

C17H20ClN3O4S

Molecular Weight

397.9 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-ethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H20ClN3O4S/c1-2-14-15(12-26(18,23)24)21-9-8-20(10-16(21)19-14)17(22)25-11-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3

InChI Key

INDRERQKVXRUPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and pyrazine derivatives, under specific conditions.

    Introduction of the Chlorosulfonyl Group: This step involves the chlorosulfonylation of the intermediate compound using reagents like chlorosulfonic acid or its derivatives.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the removal of oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorosulfonyl group.

Scientific Research Applications

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group and imidazo[1,2-a]pyrazine core may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader family of imidazo[1,2-a]pyrazine derivatives, which are distinguished by substituents at positions 2, 3, and 5. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (Target) Position 2: Ethyl; Position 3: Chlorosulfonylmethyl; Position 7: Benzyl ester C₁₇H₂₀ClN₃O₄S 397.88 g/mol High electrophilicity due to chlorosulfonyl group; potential for sulfonylation reactions.
Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate Position 2: Methyl; Position 3: Chlorosulfonylmethyl; Position 7: Benzyl ester C₁₆H₁₈ClN₃O₄S 383.85 g/mol Reduced steric hindrance at position 2 compared to ethyl analog; similar reactivity profile.
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate Position 2: Difluoromethyl; Position 3: Chloromethyl; Position 7: Benzyl ester C₁₆H₁₆ClF₂N₃O₂ 379.77 g/mol Fluorine atoms enhance metabolic stability; chloromethyl group may limit solubility.
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate Position 2: 2-Methylpropyl; Position 3: Aminomethyl; Position 7: Benzyl ester C₁₉H₂₆N₄O₂ 354.44 g/mol Aminomethyl group introduces nucleophilicity; potential for further functionalization.
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid Position 7: tert-Butoxycarbonyl; Core: Partially saturated C₁₂H₁₇N₃O₄ 279.29 g/mol Saturated core reduces aromaticity; tert-butyl group improves steric protection.

Structural and Functional Implications

  • Electrophilic Reactivity : The chlorosulfonylmethyl group in the target compound and its methyl analog facilitates nucleophilic substitution reactions, making them valuable for covalent inhibitor design.
  • Solubility and Stability : Fluorinated and tert-butoxycarbonyl derivatives exhibit improved lipophilicity and metabolic stability, whereas chlorosulfonyl and chloromethyl groups may reduce aqueous solubility .
  • Biological Relevance: Aminomethyl-substituted analogs are precursors for prodrugs or targeted therapies due to their ability to form Schiff bases with biological amines .

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2059926-82-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN3O4SC_{17}H_{20}ClN_{3}O_{4}S with a molecular weight of approximately 397.88 g/mol. The compound features a chlorosulfonyl group which is known to enhance biological activity through various mechanisms.

Structural Representation

PropertyValue
Molecular Formula C₁₇H₂₀ClN₃O₄S
Molecular Weight 397.88 g/mol
CAS Number 2059926-82-6

This compound exhibits various biological activities that can be attributed to its structural features:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in neurotransmitter regulation. For instance, it may inhibit monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures possess antimicrobial properties against various pathogens. The presence of the chlorosulfonyl group may contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways in microorganisms.
  • Cytotoxicity : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results have indicated variable cytotoxicity depending on the concentration and exposure time, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentActivityReference
Chlorosulfonyl GroupEnhances enzyme inhibition
Ethyl GroupIncreases lipophilicity
Benzyl GroupImproves binding affinity

Study 1: Inhibition of Cholinesterases

A recent study evaluated the inhibitory activity of various imidazopyrazine derivatives on AChE and BChE. This compound demonstrated significant inhibition with an IC50 value indicating potency comparable to established inhibitors like donepezil .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited selective cytotoxicity at higher concentrations while maintaining low toxicity towards normal cells. This selectivity suggests a promising therapeutic window for further development in oncological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction intermediates be validated?

  • Methodology : Multi-step synthesis typically involves activating carboxylic acid derivatives (e.g., using carbonyldiimidazole for amide bond formation) and sequential heterocyclic ring closures. Validate intermediates via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS. Recrystallization from dimethylformamide (DMF)/isopropanol mixtures improves purity .
  • Key Considerations : Monitor chlorosulfonation steps for regioselectivity and stability of the sulfonyl chloride group under varying temperatures.

Q. How should researchers approach the purification of this compound, given its complex heterocyclic structure?

  • Methodology : Use gradient elution in reverse-phase HPLC (C18 column) with acetonitrile/water mobile phases. For bulk purification, employ flash chromatography using silica gel and ethyl acetate/hexane mixtures. Confirm purity via elemental analysis (C, H, N, S) and HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Assign 1H^1H- and 13C^{13}C-NMR peaks using 2D experiments (COSY, HSQC, HMBC) to resolve overlapping signals in the imidazo-pyrazine core.
  • IR : Confirm sulfonyl chloride (1360–1180 cm1^{-1}) and ester carbonyl (1720–1700 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Methodology : Collect diffraction data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation). Refine structures via SHELXL, focusing on the imidazo-pyrazine ring puckering (Cremer-Pople parameters) and sulfonyl chloride conformation. Cross-validate with Cambridge Structural Database (CSD) entries for similar heterocycles .
  • Data Contradictions : If NMR suggests planar geometry but crystallography shows puckering, analyze torsional angles (e.g., τm_m) to reconcile discrepancies .

Q. What strategies can address conflicting bioactivity data in enzyme inhibition assays?

  • Methodology :

  • Dose-Response Curves : Repeat assays with purified compound batches to exclude impurity effects.
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), prioritizing hydrogen bonds between the sulfonyl group and catalytic residues. Compare with analogues lacking the chlorosulfonyl moiety .

Q. How do hydrogen-bonding patterns in the crystal lattice influence solubility and stability?

  • Methodology : Perform graph-set analysis (Etter’s formalism) on crystallographic data to identify recurring motifs (e.g., R22_2^2(8) rings). Correlate with solubility tests in polar aprotic solvents (DMF, DMSO) .

Q. What computational methods predict the compound’s reactivity in substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess nucleophilic attack sites (e.g., sulfonyl chloride vs. ester carbonyl).
  • Hammett Plots : Quantify substituent effects on reaction rates using σp_p values for the benzyl and ethyl groups .

Data Analysis and Validation

Q. How should researchers validate the compound’s configuration when spectroscopic data is inconclusive?

  • Methodology : Combine NOESY (for spatial proximity) with vibrational circular dichroism (VCD) to assign stereochemistry. Cross-reference with enantiopure analogues synthesized via chiral HPLC .

Q. What statistical approaches mitigate batch-to-batch variability in synthetic yields?

  • Methodology : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Use ANOVA to identify significant factors (e.g., carbonyldiimidazole equivalents in cyclization steps) .

Tables for Key Data

Property Analytical Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry189.5–191°C (decomposition observed)
LogP (Lipophilicity)HPLC Retention Time3.2 ± 0.1 (C18 column, 70% MeOH)
Hydrogen-Bond AcceptorsCrystallographic Analysis4 (sulfonyl O, ester O, two N in imidazo)

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